molecular formula C27H26N2O2S B2466667 ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339278-02-3

ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No. B2466667
CAS RN: 339278-02-3
M. Wt: 442.58
InChI Key: NFVWVNVHUFWMND-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to a methylbenzyl group, and an acetate group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the sulfanyl group, and the acetate group would all contribute to its overall structure .

Scientific Research Applications

  • Synthesis Methods and Structural Analysis :

    • Ionic Liquid Catalysis : The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) is an effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles, highlighting its utility in creating compounds similar to ethyl 2-{2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (Hongjun Zang et al., 2010).
    • Crystal Structure Analysis : Research on related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the crystal structures of complex imidazole derivatives (Zhengyi Li et al., 2015).
    • Novel Imidazole Ligands : A study on new imidazole-based heterocycles explores the effects of substituents on N-donor strengths, relevant to understanding the properties of compounds like this compound (A. O. Eseola et al., 2010).
  • Potential Biological Activities :

    • Antiprotozoal Activity : Imidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, have shown strong activity against protozoa such as Trichomonas vaginalis and Giardia intestinalis (J. Pérez‐Villanueva et al., 2013).
    • Antioxidant Properties : Studies on phenolic compounds and imidazole derivatives reveal their potential as antioxidants, which could be a significant aspect of this compound research (Zijia Zhang et al., 2009).
  • Antibacterial and Antifungal Activities :

    • Antibacterial Activity : Imidazole derivatives have been studied for their antibacterial properties, indicating potential applications for this compound in this area (Ravinder Nath ANISETTI et al., 2012).
  • Additional Applications :

    • Cytotoxic Potential : Endophytic fungi extracts containing ethyl acetate have been evaluated for their cytotoxic potential against cancer cell lines, suggesting a possible research avenue for similar compounds (Ananda Danagoudar et al., 2018).
    • Corrosion Protection : Imidazole derivatives have shown potential as corrosion inhibitors in metal surfaces, a property that might be relevant for this compound (O. Krim et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c1-3-31-24(30)18-29-26(23-12-8-5-9-13-23)25(22-10-6-4-7-11-22)28-27(29)32-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVWVNVHUFWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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